molecular formula C6H3BrO3S B2509218 5-Bromo-2-formylthiophene-3-carboxylic acid CAS No. 1397285-28-7

5-Bromo-2-formylthiophene-3-carboxylic acid

Cat. No.: B2509218
CAS No.: 1397285-28-7
M. Wt: 235.05
InChI Key: WZBAFVKLYDTWBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-formylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3BrO3S and a molecular weight of 235.06 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and formyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-formylthiophene-3-carboxylic acid typically involves the bromination of 2-formylthiophene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution: Various substituted thiophenes.

    Oxidation: 5-Bromo-2-carboxythiophene-3-carboxylic acid.

    Reduction: 5-Bromo-2-hydroxymethylthiophene-3-carboxylic acid.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-Bromo-2-formylthiophene-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.

    Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-formylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The bromine atom and formyl group provide reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less versatile in certain reactions.

    2-Bromo-3-thiophenecarboxylic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.

    5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different coupling reactions.

Uniqueness

5-Bromo-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

5-bromo-2-formylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBAFVKLYDTWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1397285-28-7
Record name 5-bromo-2-formylthiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 5-bromo-3-thiophenecarboxylic acid (12 g, 58 mmol) was added to THF (300 ml), and LDA (174 mmol, 232 ml, 0.75 M) was slowly dropped at −78° C. Then, the mixture was stirred for two hours at −30° C., and DMF was slowly dropped at −78° C. Then, water was added to the reaction solution. The reaction solution was then extracted with ethyl acetate, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solvent was distilled off under reduced pressure. With this, a target substance was obtained as a solid (95% yield, crude product). 1H-NMR (400 MHZ, CDCl3, TMS) δ 10.44 (s, 1 H), 7.63 (s, 1 H)
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12 g
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232 mL
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